![molecular formula C21H24N2O3 B5879890 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is an organic compound, interesting for its unique structure which combines phenolic and pyrazole functionalities. This combination makes it a point of interest for various applications in scientific research, particularly in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multi-step organic reactions starting from commercially available precursors. One common route is:
Step 1: : Ethoxyphenol is reacted with suitable halogenated reactants under alkylation conditions.
Step 2: : The alkylated intermediate undergoes cyclization with a hydrazine derivative to form the pyrazole ring.
Step 3: : Subsequent functionalization at specific positions on the pyrazole and phenol rings are achieved through Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
The industrial synthesis mirrors the laboratory methods but on a larger scale with optimizations for yield, purity, and cost-effectiveness. Key improvements include optimized solvents, catalysts, and temperature controls to maximize efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions due to the phenolic hydroxyl group.
Reduction: : The pyrazole and phenol rings can participate in reduction reactions, altering their functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions, particularly at the phenol and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Catalytic hydrogenation or using mild reducing agents like sodium borohydride.
Substitution: : Various halogenating agents and nucleophiles under acidic or basic conditions.
Major Products
From oxidation: Quinones and other oxidized phenolic derivatives.
From reduction: Reduced phenol and pyrazole derivatives.
From substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol finds applications across various fields:
Chemistry: : As a reagent and intermediate in organic synthesis.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, particularly as a potential therapeutic agent due to its unique structural motifs.
Industry: : Potential use in the synthesis of complex organic materials and as a building block in material science.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors, involving pathways like:
Molecular Targets: : Enzyme inhibition or receptor modulation, particularly those involved in signaling pathways.
Pathways Involved: : Alters specific biochemical pathways related to inflammation, cancer, or metabolic disorders through its binding and interaction capabilities.
Comparison with Similar Compounds
Compared to other phenolic and pyrazole derivatives, 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol stands out due to its specific combination of functional groups, providing unique reactive and binding properties.
Similar Compounds
2-Phenylpyrazole: : Another pyrazole derivative with applications in medicinal chemistry.
4-Hydroxyphenol: : Known for its uses in organic synthesis and pharmaceuticals.
Propylphenoxy derivatives: : Utilized in industrial applications for their chemical stability and functional versatility.
Got any thoughts or insights on this topic, or should we explore something else?
Properties
IUPAC Name |
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-6-15-7-9-16(10-8-15)26-21-14(3)22-23-20(21)18-12-11-17(25-5-2)13-19(18)24/h7-13,24H,4-6H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWBCHYVZFNGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
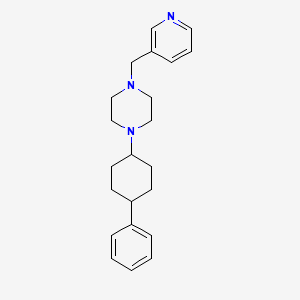
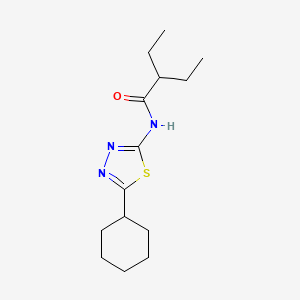

![4-METHYL-5,7-BIS[(3-METHYL-2-BUTENYL)OXY]-2H-CHROMEN-2-ONE](/img/structure/B5879835.png)
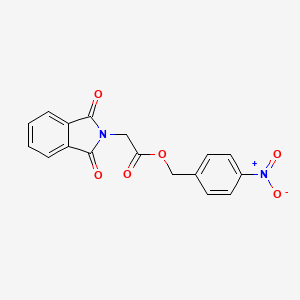
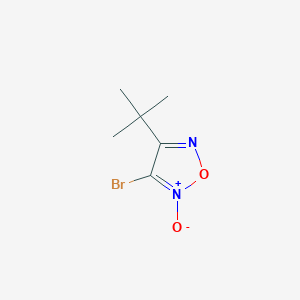
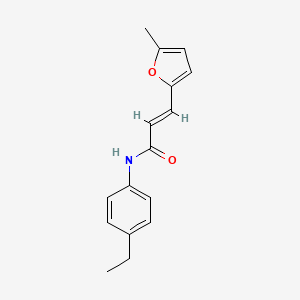
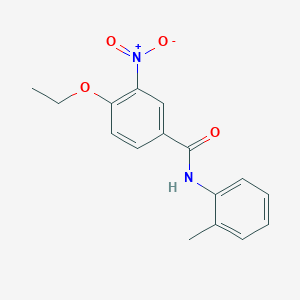
![N-BENZYL-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE](/img/structure/B5879871.png)
![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-((E)-1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE](/img/structure/B5879880.png)
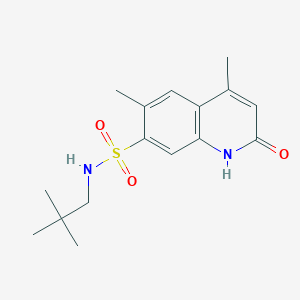
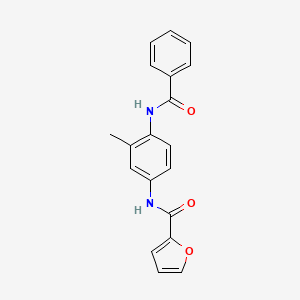
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
